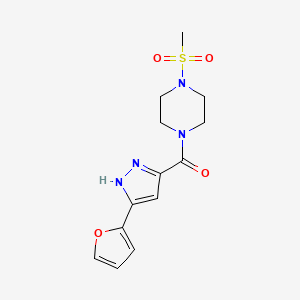

(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

The compound (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone features a pyrazole core substituted with a furan-2-yl group at position 5 and linked via a methanone bridge to a 4-(methylsulfonyl)piperazine moiety. This structure combines aromatic heterocycles (furan and pyrazole) with a sulfonylated piperazine, a motif commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBOEGHPUNEFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrazole rings, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include:

Furan-2-carbaldehyde: for the furan ring synthesis.

Hydrazine derivatives: for the pyrazole ring formation.

Methylsulfonyl chloride: for introducing the methylsulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

Catalysts: to accelerate the reaction.

Solvents: to dissolve reactants and control reaction rates.

Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: such as potassium permanganate for oxidation reactions.

Reducing agents: like sodium borohydride for reduction reactions.

Nucleophiles: for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: of the furan ring may yield furanones.

Reduction: of the pyrazole ring may yield pyrazolines.

Substitution: of the methylsulfonyl group may yield various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H18N4O2S

Molecular Weight : 342.39 g/mol

The structure of the compound features a pyrazole ring fused with a furan moiety, alongside a piperazine ring substituted with a methylsulfonyl group. This unique combination is believed to contribute to its diverse biological properties.

Research indicates that compounds similar to (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone exhibit a range of biological activities, including:

-

Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazoles have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL

These results suggest that the presence of the furan and pyrazole structures enhances antimicrobial efficacy .

- Antitumor Activity : The compound has also been evaluated for its potential anti-cancer properties. Research indicates that similar pyrazole derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. For example, studies have shown that certain derivatives can up-regulate caspase activity leading to cell death in various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

- Cancer Research : In another study, researchers synthesized various derivatives based on the core structure of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone and tested them against different cancer cell lines. The results indicated that certain modifications enhanced their ability to induce apoptosis compared to the parent compound .

- Neuroprotective Properties : Emerging research has begun to explore the neuroprotective effects of pyrazole derivatives, with preliminary findings suggesting that they may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone would depend on its specific application. For example:

In medicinal chemistry: , it might interact with specific enzymes or receptors, inhibiting their activity.

In materials science: , it might contribute to the physical properties of a polymer or coating.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Heterocyclic Substituents

- Furan vs. Thiophene: Replacing the furan-2-yl group with thiophene (e.g., thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21, )) alters electronic properties. Thiophene’s higher electron density and sulfur atom may enhance lipophilicity and metabolic stability compared to furan’s oxygen-containing ring. This substitution could impact binding to hydrophobic enzyme pockets or receptors .

- Pyrazole vs. Dihydropyrazole: Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole () feature a non-aromatic dihydropyrazole core. Reduced planarity in dihydropyrazoles may weaken π-π stacking interactions with biological targets but improve solubility due to increased flexibility .

Piperazine Substituent Modifications

- Methylsulfonyl vs. Aminophenyl: The compound 4-(4-aminophenyl)piperazin-1-ylmethanone () replaces methylsulfonyl with an aminophenyl group. In contrast, the methylsulfonyl group in the target compound is electron-withdrawing, which may enhance metabolic resistance and modulate receptor affinity .

- Trifluoromethylphenyl: In thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (), the trifluoromethyl group increases lipophilicity and electronegativity, favoring interactions with hydrophobic protein domains. This substitution contrasts with methylsulfonyl’s polar, hydrogen-bond-accepting nature .

Additional Functional Groups and Rings

- Thiazole Integration: The compound {2-[4-(furan-2-carbonyl)-piperazin-1-yl]-4-furan-2-yl-thiazol-5-yl}-(4-methanesulfonyl-phenyl)-methanone () incorporates a thiazole ring.

- Benzo[d][1,3]dioxol : Derivatives like those in include a benzodioxole group, which enhances aromatic surface area for π-π interactions but may reduce metabolic stability due to steric hindrance .

Structural and Functional Comparison Table

| Compound Structure | Key Features | Potential Biological Implications | Reference |

|---|---|---|---|

| (5-(Furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | Methylsulfonyl-piperazine, furan-pyrazole linker | Enhanced solubility, enzyme inhibition | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Aminophenyl-piperazine | Improved H-bonding, reduced stability | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) | Thiophene, trifluoromethylphenyl | Increased lipophilicity, metabolic stability | |

| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Dihydropyrazole, benzodioxole | Flexible core, antimicrobial activity | |

| {2-[4-(furan-2-carbonyl)-piperazin-1-yl]-4-furan-2-yl-thiazol-5-yl}-...-methanone | Thiazole integration | Chelation potential, diverse target interactions |

Biological Activity

The compound (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

1.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the formation of furan and pyrazole rings followed by their coupling with piperazine derivatives. Key reagents include:

- Furan-2-carbaldehyde : Used for synthesizing the furan ring.

- Hydrazine derivatives : For forming the pyrazole ring.

- Methylsulfonyl chloride : To introduce the methylsulfonyl group.

1.2 Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The furan ring can be oxidized to yield furanones.

- Reduction : The pyrazole ring may be reduced to form pyrazolines.

- Substitution : The methylsulfonyl group can be substituted with other functional groups.

The biological activity of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is hypothesized to involve interactions with specific enzymes or receptors. This interaction could lead to inhibition or modulation of biological pathways relevant to disease processes.

2.2 Potential Therapeutic Applications

Research indicates that this compound may exhibit various therapeutic properties, including:

- Anti-inflammatory effects : Similar compounds have demonstrated anti-inflammatory activities in vivo, suggesting potential applications in treating inflammatory diseases.

- Anticancer properties : Preliminary studies suggest that derivatives containing pyrazole moieties may inhibit cancer cell proliferation.

3.1 Case Studies

Several studies have investigated the biological activities of similar compounds:

These findings highlight the potential of compounds with similar structures to exhibit significant biological activities.

3.2 In Vitro and In Vivo Studies

In vitro studies have shown that related compounds can effectively inhibit various enzymes associated with disease processes, such as tyrosinase, which is involved in melanin production. Additionally, in vivo studies indicate potential anti-inflammatory effects, supporting further exploration of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone in therapeutic contexts.

4. Conclusion

The compound (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone presents a promising area for research due to its potential biological activities and therapeutic applications. Ongoing studies are necessary to fully elucidate its mechanisms of action and efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.